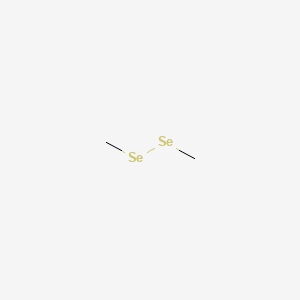

Dimethyl diselenide

Beschreibung

Eigenschaften

IUPAC Name |

(methyldiselanyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6Se2/c1-3-4-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXBWPOEOIIREY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se][Se]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221237 | |

| Record name | Dimethyldiselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.1 mg/mL at 25 °C | |

| Record name | Dimethyl diselenide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7101-31-7 | |

| Record name | Dimethyl diselenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7101-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyldiselenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007101317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyldiselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl diselenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLDISELENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH7TJ8228U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethyl diselenide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

synthesis and properties of dimethyl diselenide

An In-depth Technical Guide to the Synthesis and Properties of Dimethyl Diselenide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound ((CH₃)₂Se₂) is a volatile organoselenium compound found in some vegetables, such as onions and garlic, and is a key metabolite in the environmental cycling of selenium.[1][2][3] It serves as a valuable reagent in organic synthesis and has garnered significant interest in biomedical research for its biological activities.[4][5] Notably, it induces endoplasmic reticulum (ER) stress and toxic protein aggregation in yeast models, making it a tool for studying cellular stress responses and diseases related to protein misfolding.[1][2][4] This document provides a comprehensive technical overview of its synthesis, physicochemical properties, biological activities, and associated signaling pathways.

Synthesis of this compound

The most common and efficient laboratory synthesis of this compound involves the reduction of elemental selenium followed by alkylation with a methylating agent.

Key Synthesis Method: Reduction and Alkylation

This method relies on the reduction of selenium powder (Se) with a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to form a nucleophilic selenium species (e.g., sodium diselenide, Na₂Se₂), which is then reacted in situ with an electrophilic methyl source like methyl iodide (CH₃I).[6]

Experimental Protocol: Synthesis via Sodium Borohydride Reduction

This protocol is adapted from established laboratory procedures.[6][7]

Materials:

-

Selenium powder (Se)

-

Sodium borohydride (NaBH₄)

-

Deionized water (H₂O)

-

Methyl iodide (CH₃I)

-

An appropriate organic solvent for extraction (e.g., dichloromethane)

-

Reaction flask, dropping funnel, magnetic stirrer, and standard glassware

-

Inert atmosphere setup (e.g., nitrogen or argon gas)

Procedure:

-

Preparation of the Reducing Agent: Dissolve sodium borohydride (e.g., 0.04 mol) in deionized water (e.g., 12.5 mL) in a reaction flask under an inert atmosphere with stirring.

-

Formation of Sodium Diselenide: To the stirred NaBH₄ solution, add selenium powder (e.g., 0.02 mol) portion-wise. The reaction can be vigorous. After the initial reaction subsides, a second portion of selenium powder (e.g., 0.02 mol) can be added.

-

Reaction Completion: Heat the mixture (e.g., to 100°C) and stir until the selenium powder has completely reacted, resulting in a brownish-red solution of sodium diselenide (Na₂Se₂).[6][7]

-

Alkylation: Cool the solution to room temperature. Add methyl iodide (e.g., 7.1 g) dropwise to the stirred Na₂Se₂ solution.

-

Reaction and Isolation: Continue stirring at room temperature for approximately 2 hours. The mixture will separate into layers.

-

Purification: Transfer the reaction mixture to a separatory funnel. Isolate the lower organic layer, which contains the crude this compound. Wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the final product, typically an orange to brown oily liquid.[6]

Synthesis Workflow Diagram

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid with a characteristic strong, pungent garlic-like odor.[5] It is denser than water and is soluble in organic solvents but has limited solubility in water.[4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₆Se₂ | [1][5] |

| Molecular Weight | 188.01 g/mol | [1][8] |

| Appearance | Colorless to light yellow liquid | [5][8] |

| Odor | Strong, garlic-like | [4][5] |

| Density | 1.987 g/mL at 25 °C | [4][8][9] |

| Melting Point | -82.2 °C | [2][4][8] |

| Boiling Point | 155-157 °C | [4][8][9] |

| Flash Point | 60 °C (140 °F) - closed cup | [8][10] |

| Refractive Index (n²⁰/D) | 1.6388 | [8][9] |

| Water Solubility | 0.1 mg/mL at 25 °C (limited) | [1] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents and strong acids. | [8] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | A single peak is observed for the methyl protons. | [1] |

| ¹³C NMR | A single peak is observed for the methyl carbons. | [1] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) around m/z 188. Exhibits a characteristic isotopic pattern due to the natural abundance of selenium isotopes. | [4] |

Biological Activity and Signaling Pathways

This compound (DMDSe) is biologically active and primarily functions as a precursor to the highly reactive metabolite, methylselenol (MeSeH).[4][9] Its effects have been extensively studied in the yeast Saccharomyces cerevisiae.

Induction of Endoplasmic Reticulum (ER) Stress

In yeast models, DMDSe and its metabolite MeSeH are known to cause significant stress in the endoplasmic reticulum.[4][5][9] This is not a typical oxidative stress but rather a reductive stress , which disrupts the formation of disulfide bonds essential for proper protein folding within the ER.[4][9] This disruption leads to an accumulation of misfolded or unfolded proteins, a condition that triggers the Unfolded Protein Response (UPR) .[9]

Key events in this process include:

-

Protein Misfolding: DMDSe impairs the maturation of newly synthesized proteins, such as carboxypeptidase Y, indicating a failure in proper folding within the ER.[4][9]

-

UPR Activation: The accumulation of misfolded proteins activates the UPR signaling pathway. This is evidenced by the increased expression of the ER chaperone Kar2p (the yeast homolog of GRP78).[5][9]

-

IRE1 Pathway: The UPR is primarily mediated by the transmembrane protein Ire1p. Upon activation, Ire1p splices the mRNA of the HAC1 transcription factor, leading to the production of active Hac1p, which in turn upregulates genes to restore ER homeostasis. Yeast strains lacking IRE1 or HAC1 are hypersensitive to DMDSe.[4][9]

Signaling Pathway Diagram: DMDSe-Induced ER Stress and UPR

Safety and Handling

This compound is a toxic and flammable compound that requires careful handling in a laboratory setting.

-

Toxicity: It is toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[1]

-

Handling: Work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield, is mandatory.[10]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. It should be kept in a tightly closed container, often under an inert atmosphere, as it can be sensitive to air and moisture.[8] Recommended storage temperature is often refrigerated (0-6°C).[2][8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Exposure to the Methylselenol Precursor Dimethyldiselenide Induces a Reductive Endoplasmic Reticulum Stress in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. Endoplasmic reticulum stress signal mediators are targets of selenium action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exposure to the Methylselenol Precursor Dimethyldiselenide Induces a Reductive Endoplasmic Reticulum Stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Yeast as a model system to study metabolic impact of selenium compounds [microbialcell.com]

- 10. The Unfolded Protein Response and the Role of Protein Disulfide Isomerase in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure of Dimethyl Diselenide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl diselenide ((CH₃)₂Se₂), a volatile organoselenium compound, is of significant interest in various scientific fields, including chemistry, toxicology, and environmental science.[1][2] It is recognized for its role as a bacterial, mammalian, and plant metabolite and has been detected in vegetables such as onions and garlic.[1] Understanding the precise chemical structure of this compound is fundamental to elucidating its reactivity, metabolic pathways, and potential applications in drug development and as a reagent in chemical synthesis.[2][3] This technical guide provides a comprehensive overview of the molecular architecture of this compound, supported by quantitative data from key experimental and computational studies.

Molecular and Structural Formula

This compound consists of two methyl groups covalently bonded to a diselenide (Se-Se) linkage.[4] Its molecular formula is C₂H₆Se₂.[4] The presence of the selenium-selenium bond is a defining characteristic of this compound, influencing its chemical behavior and biological activity.

Spectroscopic and Diffraction Data

The three-dimensional structure of this compound has been meticulously determined using gas-phase experimental techniques, primarily gas electron diffraction (GED) and microwave spectroscopy, complemented by computational molecular orbital studies.[5][6][7] These methods provide precise measurements of bond lengths, bond angles, and dihedral angles, which collectively define the molecule's geometry.

Bond Lengths

The distances between the constituent atoms in this compound have been experimentally determined and are summarized in the table below. The Se-Se bond length is a critical parameter, and its value in this compound is consistent with that observed in other diselenide compounds.[5]

| Bond | Gas Electron Diffraction (Å)[5][8] | Microwave Spectroscopy (Å)[6] |

| Se-Se | 2.326 ± 0.004 | 2.306 ± 0.003 |

| C-Se | 1.954 ± 0.005 | 1.954 ± 0.006 |

| C-H | 1.131 ± 0.005 | 1.093 (estimated)[4][9] |

Bond Angles and Dihedral Angle

The geometry of this compound is further defined by its bond angles and the crucial C-Se-Se-C dihedral angle. The non-planar, skewed conformation is a result of the interplay between steric hindrance of the methyl groups and the electronic properties of the selenium atoms.[4]

| Angle | Gas Electron Diffraction (°)[5][8] | Microwave Spectroscopy (°)[6] |

| ∠ C-Se-Se | 98.9 ± 0.02 | 99.8 ± 0.2 |

| ∠ H-C-Se | 108.4 ± 0.80 | - |

| Dihedral ∠ C-Se-Se-C | 87.5 ± 4 | 85.2 ± 0.1 |

Experimental Protocols: Principles of Structural Determination

While detailed, step-by-step experimental protocols are proprietary to the specific research labs that conducted the studies, the fundamental principles of the key techniques used for elucidating the structure of this compound are outlined below.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the structure of molecules in the gas phase.[10]

Methodology Workflow:

-

Sample Introduction: A gaseous beam of this compound molecules is introduced into a high-vacuum chamber.[10]

-

Electron Bombardment: A high-energy beam of electrons is directed at the molecular beam.[10]

-

Scattering: The electrons are scattered by the electric field of the molecule's nuclei and electrons.[10]

-

Diffraction Pattern: The scattered electrons create a diffraction pattern that is recorded on a detector. This pattern contains information about the distances between all pairs of atoms in the molecule.[10]

-

Data Analysis: The diffraction pattern is mathematically analyzed to derive the molecular scattering intensity curve. By fitting this curve to a theoretical model of the molecule's geometry, precise values for bond lengths, bond angles, and dihedral angles can be determined.[5][8]

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, providing information about its rotational energy levels.

Methodology Workflow:

References

- 1. This compound | C2H6Se2 | CID 23496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 7101-31-7: this compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. Buy this compound | 7101-31-7 [smolecule.com]

- 5. img1.wsimg.com [img1.wsimg.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. File:Dimethyl-selenide-from-MW-3D-bs-17.png - Wikimedia Commons [commons.wikimedia.org]

- 10. Gas electron diffraction - Wikipedia [en.wikipedia.org]

Dimethyl Diselenide: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl diselenide ((CH₃)₂Se₂), also known as DMDS, is an organoselenium compound that has garnered significant interest in various scientific fields, including chemistry, biology, and environmental science.[1][2] It is recognized for its role as a metabolite of selenium, its chemical reactivity, and its potential applications in research, particularly in studies related to selenium metabolism and its biological effects.[2][3] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols, and visualizations of its interactions and analysis.

Part 1: Physical and Chemical Properties

This compound is a volatile, colorless to pale yellow liquid with a distinct garlic-like odor.[1][2] It is characterized by the presence of a diselenide linkage (Se-Se) between two methyl groups.[1]

Physical and Thermodynamic Properties

The key physical and thermodynamic properties of this compound are summarized in the table below, providing a comparative overview with its monoselenide counterpart, dimethyl selenide (B1212193).

| Property | This compound | Dimethyl Selenide | References |

| Molecular Formula | C₂H₆Se₂ | C₂H₆Se | [1][4] |

| Molecular Weight | 187.99 g/mol | 109.041 g/mol | [3][4] |

| CAS Number | 7101-31-7 | 593-79-3 | [3][5] |

| Appearance | Colorless to pale yellow liquid | Colorless liquid | [1][4] |

| Melting Point | -82.2 °C | -87.2 °C | [1][4] |

| Boiling Point | 155-157 °C | 55 °C | [1][3][4] |

| Density | 1.987 g/mL at 25 °C | 1.4077 g/cm³ at 14.6 °C | [1][3][4] |

| Refractive Index (n²⁰/D) | 1.6388 | 1.4860-1.4890 | [1][3][6] |

| Vapor Pressure | 0.38 kPa at 25 °C | 32.03 kPa at 25 °C | [1][7] |

| Enthalpy of Vaporization | 74.92 kJ/mol | 31.90 kJ/mol | [1][7] |

| Flash Point | 60 °C (closed cup) | 56-58 °C | [3][6] |

| Solubility | Soluble in organic solvents, reacts with water | Soluble in organic solvents, insoluble in water | [1][2][5] |

| Henry's Law Constant | 143 kPa kg/mol | 143 kPa kg/mol | [1][7] |

Structural and Spectroscopic Properties

The molecular structure of this compound features a Se-Se bond with a length ranging from 2.29 to 2.33 Å.[1] The C-Se bond length is typically between 1.91-1.97 Å, and the C-Se-Se bond angle is approximately 101.6-102.3°.[1] A key structural feature is the C-Se-Se-C dihedral angle, which is typically in the range of 74° to 87°.[1]

| Property | Data | References |

| Molecular Structure | Two methyl groups covalently bound to a diselenide (Se-Se) linkage. | [1] |

| Se-Se Bond Length | 2.29 - 2.33 Å | [1] |

| C-Se Bond Length | 1.91 - 1.97 Å | [1] |

| C-Se-Se Bond Angle | 101.6 - 102.3° | [1] |

| C-Se-Se-C Dihedral Angle | 74° - 87° | [1] |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 188 with a characteristic isotopic pattern for selenium. | [1] |

| ¹H NMR | Chemical shift at approximately 1.90 ppm. | [5] |

| ⁷⁷Se NMR | Chemical shifts are sensitive to temperature and solvent. | [6][8] |

| Infrared (IR) Spectroscopy | Provides information on vibrational modes of the molecule. | [9] |

Part 2: Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, compiled from various sources to provide a comprehensive guide.

Synthesis of this compound

This protocol is based on the reaction of selenium powder with a reducing agent followed by methylation.

Materials:

-

Selenium powder

-

Sodium borohydride (B1222165) (NaBH₄) or Potassium borohydride (KBH₄)

-

Methyl iodide (CH₃I)

-

Deionized water

-

Anhydrous Tetrahydrofuran (THF) (for purification, optional)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Dropping funnel

-

Separatory funnel

-

Standard glassware for extraction and washing

Procedure:

-

Preparation of the Diselenide Salt Solution:

-

In a round-bottom flask, suspend selenium powder (2 molar equivalents) in deionized water.

-

In a separate beaker, dissolve sodium borohydride or potassium borohydride (1 molar equivalent) in deionized water.

-

Under stirring, slowly add the borohydride solution to the selenium suspension at room temperature. The reaction can be vigorous.

-

After the initial reaction subsides, gently heat the mixture to ensure the complete dissolution of the selenium powder, resulting in a brownish-red solution of the alkali metal diselenide (e.g., Na₂Se₂).[10]

-

-

Methylation Reaction:

-

Cool the diselenide solution to room temperature.

-

Under vigorous stirring, add methyl iodide (2 molar equivalents) dropwise to the solution using a dropping funnel.

-

Continue stirring at room temperature for approximately 2 hours.[9]

-

-

Isolation and Purification:

-

After the reaction is complete, allow the mixture to stand, and it will separate into two layers.

-

Transfer the mixture to a separatory funnel and separate the lower, orange-red oily layer, which is the crude this compound.[9]

-

Wash the crude product with deionized water to remove any water-soluble impurities.

-

For higher purity, the product can be further purified by vacuum distillation.

-

Analysis by High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)

This method is suitable for the separation and detection of this compound in biological samples.[2]

Instrumentation:

-

HPLC system

-

Reversed-phase C18 column

-

ICP-MS with a dynamic reaction cell (DRC)

Reagents:

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

This compound standard

Procedure:

-

Sample Preparation:

-

Biological samples (e.g., cell lysates, urine) should be centrifuged and filtered to remove particulate matter.

-

Dilute the samples as necessary with the mobile phase.

-

-

Chromatographic Separation:

-

Mobile Phase: A mixture of methanol and water (e.g., 40% methanol).[2]

-

Flow Rate: Set a suitable flow rate for the column (e.g., 1 mL/min).

-

Injection Volume: Inject a fixed volume of the prepared sample and standard solutions.

-

-

ICP-MS Detection:

-

The eluent from the HPLC is directly introduced into the ICP-MS.

-

Monitor the selenium isotope at m/z 80.[2]

-

The dynamic reaction cell can be used to minimize polyatomic interferences.

-

-

Quantification:

-

Create a calibration curve using standard solutions of this compound at known concentrations.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve. The limit of detection is typically in the nanomolar range.[2]

-

Part 3: Visualizations of Pathways and Workflows

This section provides diagrams created using the DOT language to visualize key processes involving this compound.

Signaling Pathway: this compound-Induced Reductive ER Stress

This compound, a precursor to methylselenol, has been shown to induce a reductive stress in the endoplasmic reticulum (ER) of Saccharomyces cerevisiae.[3][11] This disrupts protein folding and activates the Unfolded Protein Response (UPR).

Experimental Workflow: Analysis of this compound in Biological Samples

The following diagram illustrates a typical workflow for the analysis of this compound in biological samples using HPLC-ICP-MS.

Logical Relationship: Reaction with Hypobromous Acid

This compound reacts rapidly with hypobromous acid (HOBr), a marine oxidant, to form methane (B114726) seleninic acid.[1][12]

References

- 1. Reactions of hypobromous acid with dimethyl selenide, this compound and other organic selenium compounds: kinetics and product formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A method for analysis of dimethyl selenide and this compound by LC-ICP-DRC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exposure to the Methylselenol Precursor Dimethyldiselenide Induces a Reductive Endoplasmic Reticulum Stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Dimethyl Selenide - UNT Digital Library [digital.library.unt.edu]

- 5. DIMETHYLSELENIDE(593-79-3) 1H NMR spectrum [chemicalbook.com]

- 6. research.unipd.it [research.unipd.it]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN101735130A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. Exposure to the Methylselenol Precursor Dimethyldiselenide Induces a Reductive Endoplasmic Reticulum Stress in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reactions of hypobromous acid with dimethyl selenide, this compound and other organic selenium compounds: kinetics and product formation - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

The Biological Role of Dimethyl Diselenide in Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl diselenide (DMDS) is a naturally occurring organoselenium compound that plays a significant role in cellular metabolism. As a metabolite of various dietary selenium compounds, DMDS is centrally positioned in pathways that influence redox homeostasis, cellular signaling, and cytoprotection. This technical guide provides an in-depth overview of the biological role of DMDS in metabolism, focusing on its metabolic fate, enzymatic interactions, and its impact on key signaling cascades. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Introduction

Selenium is an essential trace element crucial for human health, primarily through its incorporation into selenoproteins which are involved in antioxidant defense, thyroid hormone metabolism, and immune function.[1] Organoselenium compounds, both naturally occurring and synthetic, have garnered considerable attention for their potential therapeutic applications, particularly in cancer chemoprevention and treatment. This compound (CH₃-Se-Se-CH₃), a volatile metabolite, is a key intermediate in the metabolism of several selenium compounds.[2] Its biological activities are multifaceted, ranging from antioxidant and pro-oxidant effects to the modulation of critical cellular signaling pathways. Understanding the metabolic role of DMDS is paramount for elucidating the mechanisms of selenium's biological effects and for the rational design of novel selenium-based therapeutics.

Metabolic Pathways of this compound

DMDS is formed in vivo from the metabolism of other selenium compounds, such as selenocysteine (B57510) and methaneseleninic acid.[3][4] Its primary metabolic fate involves reduction to methylselenol (CH₃SeH), a highly reactive and key bioactive selenium metabolite. This conversion can be mediated by glutathione (B108866) (GSH) and is enzymatically catalyzed by glutathione reductase or the thioredoxin system.[3][5] Methylselenol can then be further metabolized to dimethyl selenide (B1212193) ((CH₃)₂Se), which is excreted via respiration, or can exert its biological effects, including the induction of apoptosis in cancer cells.[6][7]

Below is a diagram illustrating the central role of DMDS in selenium metabolism.

Quantitative Data

The biological effects of diselenides, including their cytotoxicity against cancer cells, are often quantified by their half-maximal inhibitory concentration (IC₅₀). While comprehensive data for DMDS across a wide range of cell lines is limited in the readily available literature, the following table summarizes IC₅₀ values for some structurally related diselenides to provide a comparative context.

| Diselenide Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Compound 44 (aromatic diselenide) | HL-60 | Human Leukemia | 8 | [8] |

| PC-3 | Prostate Cancer | 13 | [8] | |

| MCF-7 | Breast Cancer | 18 | [8] | |

| MIA-PA-Ca-2 | Pancreatic Cancer | 25 | [8] | |

| HCT-116 | Colon Cancer | 27 | [8] | |

| 2,2'-dipyridyl diselenide | A549 | Human Lung Carcinoma | ~8.5 | [9] |

| Diphenyl diselenide | MCF-10A | Non-tumor Breast | 56.86 | [3] |

| BT-549 | Breast Cancer | 50.52 | [3] | |

| MDA-MB-231 | Breast Cancer | 60.79 | [3] | |

| 2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD) | MDA-MB-231 | Breast Cancer | 3.13 | [1] |

| MCF-7 | Breast Cancer | 4.25 | [1] |

Note: The IC₅₀ values are highly dependent on the specific experimental conditions, including cell density and incubation time.

Key Biological Roles and Signaling Pathways

Antioxidant and Pro-oxidant Activity: The Glutathione Peroxidase (GPx) Mimicry

Diselenides, including DMDS, are known to exhibit glutathione peroxidase (GPx)-like activity.[10] They can catalyze the reduction of hydroperoxides by glutathione, thereby protecting cells from oxidative damage. The catalytic cycle involves the reduction of the diselenide to the corresponding selenol, which then reacts with hydroperoxides.

Under certain conditions, the intermediates in this cycle can also participate in redox cycling, leading to the production of reactive oxygen species (ROS), thus exhibiting a pro-oxidant effect that can contribute to cytotoxicity in cancer cells.

Induction of Phase II Detoxification Enzymes

Organoselenium compounds are known to induce the expression of phase II detoxification enzymes, such as quinone reductase (QR) and glutathione S-transferases (GSTs), which play a crucial role in protecting cells from carcinogens and oxidative stress. This induction is often mediated by the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Some studies on diselenides suggest that they can inhibit the PI3K/Akt pathway, leading to decreased cell proliferation and induction of apoptosis. This is often observed through a decrease in the phosphorylation of Akt.

Induction of Endoplasmic Reticulum (ER) Stress

Recent studies have shown that DMDS can induce endoplasmic reticulum (ER) stress. The ER is a critical organelle for protein folding and modification. An accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR), a signaling network that aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the metabolic role of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of DMDS on cultured cells.

-

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (DMDS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of DMDS in complete medium from a stock solution in DMSO. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the DMDS dilutions. Include vehicle control wells (medium with DMSO) and blank wells (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Remove the medium containing MTT and add 100 µL of solubilization solution to each well.

-

Incubate the plate on a shaker for 15-30 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

-

Quinone Reductase (QR) Activity Assay

This assay measures the induction of QR activity in cells treated with DMDS.

-

Materials:

-

Hepa 1c1c7 cells (or other suitable cell line)

-

DMDS

-

Lysis buffer (e.g., 25 mM Tris-HCl, pH 7.4, 0.8% digitonin)

-

Reaction mixture: 25 mM Tris-HCl (pH 7.4), 0.67 mg/mL BSA, 0.01% Tween-20, 5 µM FAD, 1 mM glucose-6-phosphate, 2 U/mL glucose-6-phosphate dehydrogenase, 30 µM NADP+, 50 µg/mL MTT, and 50 µM menadione.

-

Dicoumarol (inhibitor control)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Plate cells in a 96-well plate and treat with various concentrations of DMDS for 24-48 hours.

-

Wash the cells with PBS and lyse them by adding lysis buffer and incubating for 10 minutes.

-

Add the reaction mixture to each well. For inhibitor controls, add dicoumarol to a final concentration of 20 µM.

-

Incubate the plate at 37°C and monitor the change in absorbance at 610 nm over time.

-

Calculate the dicoumarol-inhibitable QR activity from the rate of MTT reduction.

-

Western Blot for PI3K/Akt Pathway Activation

This protocol is used to assess the effect of DMDS on the phosphorylation status of Akt.

-

Materials:

-

Cell line of interest

-

DMDS

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with DMDS for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the level of phospho-Akt to total Akt.

-

Analysis of ER Stress Markers

This protocol outlines the detection of ER stress induction by monitoring the expression of key UPR target genes.

-

Materials:

-

Cell line of interest

-

DMDS

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for UPR target genes (e.g., BIP, CHOP, spliced XBP1) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

-

-

Procedure:

-

Treat cells with DMDS for various time points.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA.

-

Perform qPCR using primers for the target genes.

-

Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

-

Conclusion

This compound is a pivotal metabolite in the intricate network of selenium metabolism. Its biological role is complex, encompassing antioxidant and pro-oxidant activities, induction of cytoprotective enzymes, and modulation of fundamental cellular signaling pathways. This guide has provided a comprehensive overview of the current understanding of DMDS in metabolism, supported by quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the kinetic parameters of enzymes involved in DMDS metabolism and to expand the quantitative analysis of its effects on a broader range of cell types and signaling cascades. A deeper understanding of the metabolic intricacies of DMDS will undoubtedly facilitate the development of novel selenium-based strategies for disease prevention and therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Antiproliferative Effect of Inorganic and Organic Selenium Compounds in Breast Cell Lines | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Methylselenol Produced In Vivo from Methylseleninic Acid or this compound Induces Toxic Protein Aggregation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formation of methylselenol, dimethylselenide and dimethyldiselenide in in vitro metabolism models determined by headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct measurement of NAD(P)H:quinone reductase from cells cultured in microtiter wells: a screening assay for anticarcinogenic enzyme inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selenides and Diselenides: A Review of Their Anticancer and Chemopreventive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ircc.iitb.ac.in [ircc.iitb.ac.in]

Unveiling the Natural Origins of Dimethyl Diselenide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl diselenide (DMDS), a volatile organoselenium compound, has garnered increasing interest within the scientific community for its potential roles in biogeochemical cycles and its implications for human health. As a metabolite produced by a variety of organisms, understanding its natural sources is crucial for fields ranging from environmental science to pharmacology. This technical guide provides an in-depth exploration of the natural origins of this compound, presenting quantitative data, detailed experimental protocols for its analysis, and an overview of the biosynthetic pathways involved in its formation.

Natural Sources of this compound

This compound is a naturally occurring compound found in a diverse range of biological systems, where it often serves as a detoxification product of excess selenium. Its primary natural sources include terrestrial plants, particularly of the Allium genus, as well as a wide array of microorganisms such as bacteria and fungi.

Plants

Plants absorb selenium from the soil and can metabolize it into various organic forms, including the volatile compound this compound. This process is a key mechanism for selenium detoxification and volatilization from the plant.

-

Allium Species: Members of the Allium genus, such as garlic (Allium sativum), onions (Allium cepa), green onions, and Welsh onions (Allium fistulosum), are well-documented sources of this compound.[1] The characteristic odors of these plants are largely due to a complex mixture of sulfur compounds, but they also produce analogous selenium compounds when grown in selenium-rich environments.

Microorganisms

A wide variety of microorganisms, including bacteria and fungi, are capable of producing this compound as a means of detoxifying inorganic selenium compounds present in their environment.

-

Bacteria: Numerous bacterial species have been shown to methylate selenium compounds, leading to the formation of this compound. This has been observed in species such as Escherichia coli and Staphylococcus aureus.[2][3] The bacterial thiopurine methyltransferase (TPMT) has been identified as a key enzyme in this process.[2][3][4][5]

-

Fungi: Various fungal species are also known to produce volatile selenium compounds, including this compound, as part of their metabolic processes when exposed to selenium.

-

Soil Microorganisms: The microbial communities in soil play a significant role in the biogeochemical cycling of selenium, which includes the production and emission of this compound into the atmosphere. The fate of this compound in soil is complex, involving both sorption to soil particles and further microbial transformations.[6][7]

Marine Environments

Marine ecosystems contribute to the global selenium cycle through the biogenic production of volatile selenium compounds.

-

Marine Phytoplankton: While research on dimethyl sulfide (B99878) (DMS) production by marine phytoplankton is extensive, the production of its selenium analog, this compound, is also a recognized phenomenon.[8][9] Various species of marine algae are capable of producing this compound, contributing to its presence in marine waters and the atmosphere.

Quantitative Data on this compound in Natural Sources

Quantifying the concentration of this compound in natural sources is essential for understanding its distribution and significance. The following table summarizes available quantitative data from various studies. It is important to note that concentrations can vary significantly depending on the selenium content of the growth medium or soil, the specific species, and the analytical methods employed.

| Natural Source | Species/Condition | Concentration | Reference |

| Bacteria | Escherichia coli expressing thiopurine methyltransferase (with selenite) | Significant production (qualitative) | [2][3] |

| Pseudomonas sp. Hsa.28 (with selenite (B80905) or (methyl)selenocysteine) | Significant production (qualitative) | [4][5] | |

| Human Breath | After ingestion of 300 µg ⁷⁷Se as selenite | Peak of 1.4 ng Se L⁻¹ (as dimethyl selenide) | [10] |

| Soil | Seleniferous soils | Variable, contributes to atmospheric selenium | [11] |

Note: Quantitative data for this compound in many natural sources, particularly in absolute concentrations (e.g., ng/g), is still an active area of research. Many studies report relative abundances or qualitative detection.

Experimental Protocols

The analysis of the volatile and often trace-level compound this compound requires sensitive and specific analytical techniques. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used and effective method.

Protocol 1: Analysis of this compound in Allium Species using HS-SPME-GC-MS

This protocol provides a general framework for the extraction and analysis of volatile selenium compounds from plant tissues.

1. Sample Preparation:

- Homogenize fresh plant material (e.g., garlic cloves, onion bulbs) in a sealed vial to release volatile compounds. A typical sample size is 1-5 grams.

- For quantitative analysis, an internal standard (e.g., a deuterated analog or a selenium compound not expected in the sample) should be added.

- To enhance the release of volatiles, the sample can be incubated at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 10-30 minutes).[12]

2. Headspace Solid-Phase Microextraction (HS-SPME):

- Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample vial.[12]

- The extraction time and temperature need to be optimized for the specific plant matrix and target analyte but typically range from 20 to 60 minutes at the incubation temperature.[13]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Injector: Desorb the SPME fiber in the GC inlet, typically at a temperature of 250 °C in splitless mode.[12][13]

- GC Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is commonly used.[12]

- Oven Temperature Program: An initial temperature of around 40-50 °C held for a few minutes, followed by a ramp to a final temperature of 240-280 °C. A typical program might be: 50 °C for 5 min, ramp at 5 °C/min to 180 °C, then ramp at 15 °C/min to 240 °C and hold for 15 min.[12]

- Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[12]

- Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.[12]

- Identification: Identify this compound based on its retention time and comparison of its mass spectrum with a reference spectrum (e.g., from a library like NIST). The characteristic isotopic pattern of selenium is a key identifier.

Protocol 2: Analysis of this compound from Microbial Cultures

This protocol outlines the analysis of volatile selenium compounds produced by bacteria or fungi in liquid culture.

1. Sample Preparation:

- Grow the microbial culture in a suitable medium supplemented with a known concentration of a selenium precursor (e.g., sodium selenite).

- Transfer a specific volume of the culture to a headspace vial.

- Add an internal standard if quantitative analysis is required.

- Incubate the vial at the optimal growth temperature of the microorganism or a slightly elevated temperature to promote volatilization.

2. Headspace Solid-Phase Microextraction (HS-SPME):

- Follow the procedure outlined in Protocol 1, optimizing extraction time and temperature for the microbial culture matrix.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Utilize the GC-MS parameters described in Protocol 1. The oven temperature program may need to be adjusted based on the complexity of the volatile profile of the specific microorganism.

Biosynthetic Pathways of this compound

The formation of this compound in biological systems is primarily a result of the methylation of selenium compounds. This process serves as a detoxification mechanism, converting more toxic inorganic selenium into a less toxic, volatile form that can be expelled from the organism.

General Selenium Methylation Pathway

In many organisms, the biosynthesis of this compound is believed to proceed through a series of reduction and methylation steps. Inorganic selenium, such as selenite (SeO₃²⁻), is first reduced to hydrogen selenide (B1212193) (H₂Se). This highly reactive intermediate is then sequentially methylated.

Caption: Generalized pathway of selenium methylation to form volatile selenium compounds.

Bacterial Biosynthesis via Thiopurine Methyltransferase

In bacteria, the enzyme thiopurine methyltransferase (TPMT) has been shown to play a crucial role in the methylation of both inorganic and organic selenium compounds, leading to the formation of dimethyl selenide and this compound.[2][3][4][5]

References

- 1. Showing Compound this compound (FDB011221) - FooDB [foodb.ca]

- 2. Methylation of Inorganic and Organic Selenium by the Bacterial Thiopurine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methylation of inorganic and organic selenium by the bacterial thiopurine methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Freshwater bacteria can methylate selenium through the thiopurine methyltransferase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Fate of dimethyldiselenide in soil. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Distribution - Selenium in Nutrition - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Mechanisms of Dimethyl Diselenide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl diselenide (DMDS), a simple organoselenium compound, and its primary metabolite, methylselenol (CH₃SeH), have garnered significant attention for their potent anti-cancer activities. This technical guide provides an in-depth exploration of the core cellular and molecular mechanisms through which DMDS exerts its cytotoxic and chemopreventive effects. The document outlines its multifaceted action, including the induction of multiple forms of programmed cell death, modulation of cellular redox homeostasis, and activation of key signaling pathways. Quantitative data on cytotoxicity, detailed experimental protocols for mechanism validation, and visual diagrams of the involved pathways are presented to serve as a comprehensive resource for researchers in oncology and drug development.

Core Mechanisms of Action

This compound is metabolized in cells to the highly reactive species methylselenol, which is considered the primary executor of its biological effects. The mechanisms are complex and interconnected, primarily revolving around the induction of cellular stress and subsequent activation of cell death pathways. The main pathways identified are:

-

Reductive Endoplasmic Reticulum (ER) Stress: DMDS, through methylselenol, disrupts protein folding homeostasis within the ER, leading to a specific "reductive" stress. This triggers the Unfolded Protein Response (UPR), which, if prolonged, activates pro-apoptotic signaling.

-

Anoikis and Caspase-Dependent Apoptosis: Methylselenol is a potent inducer of anoikis, a form of programmed cell death initiated by the loss of cell-matrix adhesion. This process is executed by a cascade of caspases, leading to classic apoptotic hallmarks.

-

Nrf2-Mediated Oxidative Stress Response: As an electrophilic species, methylselenol can activate the Nrf2 antioxidant response pathway, a key cellular defense mechanism against oxidative stress. This represents a dual role, where the cell attempts to counteract the stress induced by the compound.

These core mechanisms are not mutually exclusive and their interplay ultimately determines the fate of the cancer cell.

Quantitative Data on Cytotoxicity and Protein Expression

The cytotoxic efficacy of selenium compounds varies across different cancer cell lines. While comprehensive quantitative proteomics data for DMDS is not extensively available in compiled formats, the following tables summarize key quantitative findings from the literature regarding the cytotoxicity of its metabolites and its impact on specific protein expression.

Table 1: Cytotoxicity of Methylselenol Precursors in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |

| Se-methylselenocysteine | A375 | Melanoma | 54 | Not Specified |

| Se-methylselenocysteine | CNE2 | Nasopharyngeal Carcinoma | 138.7 | Not Specified |

| Se-methylselenocysteine | HL60 | Acute Myeloid Leukemia | 459.0 | Not Specified |

| Se-methylselenocysteine | SW620 | Colorectal Adenocarcinoma | 632.8 | Not Specified |

| Se-methylselenocysteine | MCF7 | Breast Adenocarcinoma | 193 | Not Specified |

| Se-methylselenocysteine | MDA-MB-231 | Breast Adenocarcinoma | 255.8 | Not Specified |

| Selenomethionine | A549 | Lung Cancer | 65 | Not Specified |

| Selenomethionine | HT29 | Colon Cancer | 130 | Not Specified |

Data compiled from studies on key methylselenol precursors.[1][2]

Table 2: DMDS-Induced Changes in Gene and Protein Expression

| Gene/Protein Target | Regulation Direction | Fold Change (approx.) | Cell Line | Method |

| Cyclin-dependent kinase inhibitor 1C (CDKN1C) | Upregulated | 2.8 - 5.7x | HT1080 | RT-PCR |

| Heme oxygenase 1 (HMOX1) | Upregulated | 2.8 - 5.7x | HT1080 | RT-PCR |

| BCL2-related protein A1 | Downregulated | 0.26 - 0.52x | HT1080 | RT-PCR |

| Apoptotic Cells | Increased | 3.4x | HT1080 | Not Specified |

This table summarizes reported changes in expression levels for key genes regulated by methylselenol, the active metabolite of DMDS.[3]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and its metabolites.

Reductive ER Stress and Unfolded Protein Response (UPR)

DMDS treatment leads to a reductive environment in the ER, impairing the formation of disulfide bonds necessary for proper protein folding. This accumulation of misfolded proteins activates the three primary sensors of the UPR: IRE1α, PERK, and ATF6.[4][5] Chronic activation of these pathways, particularly IRE1α and PERK, shifts the cellular response from adaptation to apoptosis.[2][6]

Anoikis and Caspase-Dependent Apoptosis

A primary mechanism of methylselenol-induced cell death is anoikis. The process begins with cell detachment from the extracellular matrix, which serves as a prerequisite for the activation of the caspase cascade.[7] Initiator caspase-8 is activated, which then triggers both the cleavage of BID (leading to mitochondrial cytochrome c release and caspase-9 activation) and the direct activation of executioner caspases-3 and -7. These executioner caspases are responsible for cleaving key cellular substrates, such as PARP, leading to the systematic dismantling of the cell.

Nrf2 Antioxidant Response Pathway

Methylseleninic acid (MSA), a metabolite of DMDS, has been shown to activate the Nrf2 pathway. One proposed mechanism involves the upregulation of microRNA-200a (miR-200a).[8][9] This miRNA directly targets and inhibits Keap1, the primary negative regulator of Nrf2. By downregulating Keap1, Nrf2 is no longer targeted for proteasomal degradation, allowing it to accumulate and translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and drives the transcription of a suite of cytoprotective genes, such as Heme Oxygenase 1 (HMOX1).

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanisms of action of this compound.

Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of DMDS or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Detection of Apoptosis via PARP Cleavage (Western Blot)

This protocol detects the cleavage of PARP, a hallmark of caspase-dependent apoptosis.

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and treat with DMDS at the desired concentrations and time points.

-

Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with a protease inhibitor cocktail.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer at 95°C for 5 minutes.

-

Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for PARP that recognizes both the full-length (116 kDa) and cleaved (89 kDa) fragments.

-

-

Secondary Antibody and Detection:

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. The appearance of the 89 kDa band indicates apoptosis.[4][7]

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is cell-permeable and is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Cell Seeding and Treatment: Seed cells in a 24-well plate or a black, clear-bottom 96-well plate. Treat with DMDS for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Probe Loading: Remove the treatment medium and wash the cells once with pre-warmed, serum-free medium.

-

Incubation: Add medium containing 10 µM DCFH-DA to each well. Incubate for 30 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.

-

Fluorescence Measurement: Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm. Fluorescence can also be visualized using a fluorescence microscope.

Experimental Workflows

The following diagrams illustrate the workflows for analyzing key mechanistic events induced by DMDS.

Workflow for Anoikis Detection

This workflow outlines the steps to determine if cell death induced by DMDS occurs via anoikis. The key is to compare cell death in attached versus detached conditions.

Workflow for ER Stress Analysis

This workflow describes the process for confirming the activation of the UPR in response to DMDS treatment, using both transcriptional and translational markers.

Conclusion

This compound acts as a pro-drug for the potent anticancer agent methylselenol. Its mechanism of action in cancer cells is multifaceted, converging on the induction of programmed cell death through the initiation of reductive ER stress and anoikis. Simultaneously, it triggers a defensive antioxidant response via the Nrf2 pathway. This guide provides a foundational understanding of these core mechanisms, supported by quantitative data and detailed protocols, to aid researchers in the continued investigation and potential therapeutic application of this promising organoselenium compound. Further quantitative proteomic and transcriptomic studies are warranted to build a more comprehensive and detailed model of its cellular impact.

References

- 1. Activation of Nrf2 by Electrophiles Is Largely Independent of the Selenium Status of HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of Signal Pathways of Apoptosis under Conditions of Prolonged ER-Stress Caused by Exposure of Mouse Testicular Teratoma Cells to Selenium-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. greenmedinfo.com [greenmedinfo.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. THE MAIN CYTOTOXIC EFFECTS OF METHYLSELENINIC ACID ON VARIOUS CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methylseleninic acid activates Keap1/Nrf2 pathway via up-regulating miR-200a in human oesophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methylseleninic acid activates Keap1/Nrf2 pathway via up-regulating miR-200a in human oesophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Toxicological Profile of Dimethyl Diselenide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl diselenide (DMDSe), an organoselenium compound found in some vegetables, is a key intermediate in selenium metabolism. Its toxicological profile is intrinsically linked to its role as a primary metabolic precursor to methylselenol (CH₃SeH), a highly reactive and biologically active species. The core mechanism of DMDSe-induced toxicity is not classical oxidative stress but rather the induction of reductive stress within the endoplasmic reticulum (ER). This disrupts protein folding homeostasis, leading to the activation of the Unfolded Protein Response (UPR) and, under prolonged exposure, can result in protein aggregation and cell death. While quantitative data on the acute and chronic toxicity of DMDSe are limited in publicly accessible literature, its metabolic pathways and cellular mechanisms of action have been elucidated, particularly in yeast models. This guide provides a comprehensive overview of the known toxicological properties of DMDSe, focusing on its metabolism, mechanisms of toxicity, and the methodologies used to assess its effects.

Toxicokinetics and Metabolism

The biological activity and toxicity of this compound are dependent on its metabolic conversion. The primary metabolic fate of DMDSe within the cellular environment is its reduction to two molecules of methylselenol (MeSeH).

Metabolic Activation: This reduction can occur through both enzymatic and non-enzymatic pathways:

-

Non-enzymatic: DMDSe reacts readily with intracellular thiols, most notably glutathione (B108866) (GSH).

-

Enzymatic: Enzymes such as glutathione reductase and thioredoxin reductase can facilitate the reduction of DMDSe to MeSeH.

Once formed, methylselenol is a key effector molecule. It can be further metabolized (e.g., demethylated to selenide (B1212193) for incorporation into selenoproteins) or participate in redox reactions that underpin its toxicity. In contrast, the related compound dimethyl selenide ((CH₃)₂Se) is not efficiently utilized for selenoprotein synthesis and is considered a detoxification product, highlighting the metabolic divergence of monomethylated versus dimethylated selenium species.

Acute, Subchronic, and Chronic Toxicity

Quantitative toxicological data for this compound are not well-documented in available literature. Often, data for the related but less reactive compound, dimethyl selenide ((CH₃)₂Se), is cited.

Acute Toxicity: No specific oral or inhalation LD₅₀ values for this compound were identified. For the related compound, dimethyl selenide , the toxicity is reported to be significantly lower than that of inorganic selenium forms like selenite.

| Species | Route of Administration | Compound | LD₅₀ Value | Reference(s) |

| Rat | Intraperitoneal | Dimethyl Selenide | 2.2 g/kg (1.6 g Se/kg) | [1] |

| Mouse | Intraperitoneal | Dimethyl Selenide | 1.8 g/kg (1.3 g Se/kg) | [1] |

Subchronic and Chronic Toxicity: Specific subchronic or chronic toxicity studies for this compound are not readily available. Studies on analogous compounds can provide context:

-

Diphenyl Diselenide: Subchronic (14-day) subcutaneous administration in rats at high doses (100-300 µmol/kg) caused a decline in body weight gain, decreased food consumption, and inhibition of the enzyme δ-aminolevulinate dehydratase.[2]

-

Dimethyl Disulfide (Sulfur analog): A 13-week inhalation study in rats established a No-Observed-Adverse-Effect Concentration (NOAEC) of 5 ppm for males and 25 ppm for females.[3]

Mechanism of Toxicity: ER Reductive Stress and UPR

The primary mechanism of DMDSe-induced cytotoxicity is the disruption of protein folding within the endoplasmic reticulum (ER). The conversion of DMDSe to methylselenol (MeSeH) inside the cell leads to a state of reductive stress in the ER, a compartment that normally maintains an oxidizing environment to facilitate disulfide bond formation in nascent proteins.

This reductive stress impairs the function of key protein folding machinery, leading to an accumulation of misfolded proteins. This condition triggers the Unfolded Protein Response (UPR) , a signaling network designed to restore ER homeostasis. The UPR is mediated by three main sensor proteins: IRE1, PERK, and ATF6.

In yeast models, exposure to DMDSe has been shown to:

-

Cause protein misfolding in the ER.[4]

-

Increase the expression of ER chaperones like Kar2p.[4]

-

Activate the IRE1 branch of the UPR.[4]

-

Lead to hypersensitivity in yeast strains deficient in UPR signaling (e.g., Δire1 mutants).[4]

If the stress is prolonged or overwhelming, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to cell death. In some contexts, this accumulation of misfolded proteins can result in the formation of toxic protein aggregates.

Genotoxicity and Mutagenicity

Specific genotoxicity and mutagenicity data for this compound from standard assays like the Comet assay, Micronucleus test, or Ames test are not available in the reviewed literature.

However, studies on structurally related organoselenium compounds provide some insights:

-

Dicholesteroyl diselenide (DCDS) , an analogue of diphenyl diselenide, was shown to induce single- and double-strand DNA breaks in V79 cells in the Comet assay.[4] It also induced micronucleus formation and mutations in yeast. The genotoxicity was linked to oxidative effects, as it was mitigated by the antioxidant N-acetylcysteine.[4]

-

Diphenyl diselenide (DPDS) has been reported to have both antigenotoxic and genotoxic properties depending on the concentration and cellular context.

Given that the metabolism of DMDSe can lead to redox cycling, a potential for inducing oxidative DNA damage at higher concentrations cannot be ruled out, but this has not been experimentally verified.

Experimental Protocols

The following sections detail generalized protocols for key toxicological assays relevant to the assessment of this compound.

In Vitro Cytotoxicity: MTT Assay

This protocol assesses the effect of a compound on cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.

Methodology:

-

Cell Plating: Seed cells (e.g., HepG2, A549, or MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the DMDSe-containing medium or vehicle control (e.g., medium with 0.1% DMSO).

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂ until intracellular purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Genotoxicity: Alkaline Comet Assay

This protocol detects DNA single- and double-strand breaks and alkali-labile sites in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis under alkaline conditions. Damaged, fragmented DNA migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail relative to the head are proportional to the amount of DNA damage.

Methodology:

-

Cell Treatment: Expose cells in suspension or monolayer (e.g., V79 or TK6) to various concentrations of DMDSe and appropriate controls (negative vehicle control; positive control like H₂O₂) for a short period (e.g., 2-4 hours).

-

Slide Preparation: Mix a suspension of ~20,000 cells with low melting point agarose and layer it onto a pre-coated microscope slide. Allow to solidify on ice.

-

Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt concentration, EDTA, and a detergent like Triton X-100) and incubate at 4°C for at least 1-2 hours or overnight. This step removes cell membranes and histones, leaving behind the DNA as a "nucleoid."

-

Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold, fresh alkaline electrophoresis buffer (e.g., NaOH, EDTA, pH > 13). Let the DNA unwind for 20-40 minutes.

-

Electrophoresis: Apply a voltage (e.g., ~25 V, ~300 mA) for 20-30 minutes. All steps from lysis onward should be performed under dim light to prevent artifactual DNA damage.

-

Neutralization and Staining: Gently remove the slides, neutralize them with a Tris buffer (pH 7.5), and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).

-

Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify DNA damage. Typical parameters include % Tail DNA, Tail Length, and Tail Moment. At least 50-100 randomly selected cells should be scored per sample.

Conclusion

The toxicological profile of this compound is critically dependent on its metabolic conversion to the highly reactive molecule methylselenol. The primary mechanism of toxicity appears to be the induction of reductive stress in the endoplasmic reticulum, which disrupts protein folding and activates the Unfolded Protein Response. This mechanism makes DMDSe a valuable tool for studying cellular stress pathways. However, a significant gap exists in the literature regarding its quantitative toxicity (LD₅₀, IC₅₀) and its potential for genotoxicity and chronic toxicity. Future research should focus on establishing these standard toxicological endpoints to provide a more complete risk assessment profile for this important organoselenium compound.

References

- 1. ebm-journal.org [ebm-journal.org]

- 2. Toxicological evaluation of subchronic exposure to diphenyl diselenide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of subchronic inhalation toxicity of dimethyl disulfide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dicholesteroyl diselenide: cytotoxicity, genotoxicity and mutagenicity in the yeast Saccharomyces cerevisiae and in Chinese hamster lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety and Handling of Dimethyl Diselenide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for dimethyl diselenide, a vital reagent in various chemical syntheses and research applications. Adherence to these guidelines is crucial to ensure a safe laboratory environment.

Physicochemical and Toxicological Properties

This compound ((CH₃)₂Se₂) is a volatile, colorless to pale yellow liquid with a strong, unpleasant garlic-like odor. It is soluble in organic solvents but has limited solubility in water. Due to its volatility and toxicity, it must be handled with care.

Table 1: Physicochemical and Toxicological Data

| Property | Value | Reference |

| Chemical Formula | C₂H₆Se₂ | |

| Molecular Weight | 188.01 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Strong, pungent, garlic-like | |

| Boiling Point | 155-157 °C | [2] |

| Density | 1.987 g/mL at 25 °C | [2] |

| Vapor Pressure | 0.38 kPa at 25 °C | [3] |

| Solubility in Water | 0.1 mg/mL at 25 °C | [1] |

| Flash Point | 60 °C (closed cup) | [2] |